molecular formula C7H3ClFNO2S B1455580 5-Cyano-2-fluorobenzene-1-sulfonyl chloride CAS No. 1101120-80-2

5-Cyano-2-fluorobenzene-1-sulfonyl chloride

Cat. No. B1455580
CAS RN: 1101120-80-2
M. Wt: 219.62 g/mol
InChI Key: XLPGJVFDGAPUIH-UHFFFAOYSA-N
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Description

5-Cyano-2-fluorobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H3ClFNO2S . It has a molecular weight of 219.62 .


Synthesis Analysis

The synthesis of 5-Cyano-2-fluorobenzene-1-sulfonyl chloride involves the reaction of 3-amino-4-fluorobenzonitrile with sodium nitrite in water to form a diazonium salt. This salt is then reacted with a solution of sulfur dioxide in acetic acid in the presence of CuCl2.2H2O. The resulting mixture is stirred and then diluted with water. The product is extracted, dried, and purified through chromatography .


Molecular Structure Analysis

The InChI code for 5-Cyano-2-fluorobenzene-1-sulfonyl chloride is 1S/C7H3ClFNO2S/c8-13(11,12)7-3-5(4-10)1-2-6(7)9/h1-3H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-Cyano-2-fluorobenzene-1-sulfonyl chloride is a solid at room temperature . It should be stored under an inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

SuFEx Clickable Reagent Application

A study by Leng and Qin (2018) discusses the development of a fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), which possesses three addressable handles (vinyl, bromide, and sulfonyl fluoride). It functions as a tris-electrophile and as a sulfur(vi) fluoride exchange (SuFEx) clickable material. This reagent has been applied for regioselective synthesis of 5-sulfonylfluoro isoxazoles, showcasing its potential in enhancing the SuFEx tool cabinet (Leng & Qin, 2018).

Synthesis of Sulfonated Derivatives

Courtin (1982) describes the synthesis of sulfonated derivatives of 4-Fluoroaniline. This process involved several steps, including baking the hydrogen sulfate of 4-fluoroaniline, sulfonation, and hydrolysis. The synthesis of 2-amino-5-fluorobenzenesulfonic acid and other related compounds illustrates the broader applicability of sulfonyl chlorides in producing sulfonated derivatives (Courtin, 1982).

Spectroscopic and Computational Studies

A study by Nagarajan and Krishnakumar (2018) on 4-Cyano-2-methoxybenzenesulfonyl Chloride (4C2MBSC) and its derivatives reveals its biological activity. They conducted vibrational spectroscopic studies and used computational methods to explore its properties. Their research highlights the importance of spectroscopic properties and chemical significance of sulfonyl chloride derivatives, including 4C2MBSC (Nagarajan & Krishnakumar, 2018).

Hydrolysis Mechanisms

Ivanov et al. (2005) investigated the hydrolysis mechanisms of various sulfonyl chlorides, including 2-methylbenzenesulfonyl chloride. The study explores the temperature dependence of rate constants and the influence of substrate structure on hydrolysis. This research provides insights into the behavior of sulfonyl chlorides under different conditions, which could be applicable to 5-Cyano-2-fluorobenzene-1-sulfonyl chloride (Ivanov et al., 2005).

Solid-Phase Synthesis Applications

Holte, Thijs, and Zwanenburg (1998) discuss the use of polymer-supported sulfonyl chloride in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2ones. This application demonstrates the utility of sulfonyl chlorides in facilitating solid-phase organic synthesis, potentially applicable to 5-Cyano-2-fluorobenzene-1-sulfonyl chloride (Holte, Thijs, & Zwanenburg, 1998).

Fluorescent Sensor Development

Qureshi et al. (2019) used dansyl chloride or 5-(dimethyl amino)-naphthalene-1-sulfonyl chloride to develop a fluorescent sensor. This sensor can detect metallic ions like antimony and thallium, demonstrating another potential application of sulfonyl chlorides in the development of chemical sensors (Qureshi et al., 2019).

Safety and Hazards

This compound is classified as dangerous, with hazard statements indicating it causes severe skin burns and eye damage (H314) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures to follow in case of contact with skin, eyes, or if swallowed .

properties

IUPAC Name

5-cyano-2-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO2S/c8-13(11,12)7-3-5(4-10)1-2-6(7)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPGJVFDGAPUIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717334
Record name 5-Cyano-2-fluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyano-2-fluorobenzene-1-sulfonyl chloride

CAS RN

1101120-80-2
Record name 5-Cyano-2-fluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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